molecular formula C21H15O3P B3068637 4,4',4''-Phosphanetriyltribenzaldehyde CAS No. 67753-41-7

4,4',4''-Phosphanetriyltribenzaldehyde

Cat. No.: B3068637
CAS No.: 67753-41-7
M. Wt: 346.3 g/mol
InChI Key: HHWUZMJLDIFWBD-UHFFFAOYSA-N
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Description

4,4’,4’'-Phosphanetriyltribenzaldehyde is a chemical compound with the molecular formula C21H15O3P and a molecular weight of 346.3 g/mol This compound is known for its unique structure, which includes three benzaldehyde groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Phosphanetriyltribenzaldehyde typically involves the reaction of triphenylphosphine with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-25°C .

Industrial Production Methods: While specific industrial production methods for 4,4’,4’'-Phosphanetriyltribenzaldehyde are not well-documented, the compound is generally produced on a small scale for research purposes. The production process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-Phosphanetriyltribenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated benzaldehyde derivatives.

Scientific Research Applications

4,4’,4’'-Phosphanetriyltribenzaldehyde has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4’,4’'-Phosphanetriyltribenzaldehyde involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The aldehyde groups can also interact with nucleophiles, leading to the formation of various adducts .

Comparison with Similar Compounds

    Triphenylphosphine: Similar structure but lacks the aldehyde groups.

    Benzaldehyde: Contains a single aldehyde group without the phosphorus atom.

    Phosphine oxides: Oxidized derivatives of phosphines.

Uniqueness: 4,4’,4’'-Phosphanetriyltribenzaldehyde is unique due to its combination of three benzaldehyde groups attached to a central phosphorus atom. This structure imparts distinct chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

4-bis(4-formylphenyl)phosphanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15O3P/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWUZMJLDIFWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)P(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90797518
Record name 4,4',4''-Phosphanetriyltribenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90797518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67753-41-7
Record name 4,4',4''-Phosphanetriyltribenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90797518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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